Selenium trioxide
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/O3Se/c1-4(2)3 | |
|---|---|---|
| Source | PubChem | |
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InChI Key |
VFLXBUJKRRJAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Se](=O)=O | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Se, SeO3 | |
| Record name | SELENIUM TRIOXIDE | |
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| Record name | SELENIUM TRIOXIDE | |
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| Record name | Selenium trioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Selenium_trioxide | |
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DSSTOX Substance ID |
DTXSID50895004 | |
| Record name | Selenium trioxide | |
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Molecular Weight |
126.97 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Selenium trioxide is a white Solid. (USCG, 1999), YELLOWISH-WHITE HYGROSCOPIC CRYSTALLINE POWDER. | |
| Record name | SELENIUM TRIOXIDE | |
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| Record name | SELENIUM TRIOXIDE | |
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Solubility |
Solubility in water: very good | |
| Record name | SELENIUM TRIOXIDE | |
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Density |
3.6 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.6 g/cm³ | |
| Record name | SELENIUM TRIOXIDE | |
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| Record name | SELENIUM TRIOXIDE | |
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CAS No. |
13768-86-0 | |
| Record name | SELENIUM TRIOXIDE | |
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| Record name | Selenium trioxide | |
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| Record name | Selenium trioxide | |
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| Record name | SELENIUM TRIOXIDE | |
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Melting Point |
244 °F (USCG, 1999), 118 °C | |
| Record name | SELENIUM TRIOXIDE | |
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Advanced Synthetic Methodologies for Selenium Trioxide and Its Derivatives
Direct Synthesis Routes for Selenium Trioxide
Direct methods for preparing pure this compound are limited by its instability, but several key strategies have been developed.
Oxidation of Selenium Dioxide
The direct oxidation of selenium dioxide to this compound is not readily achieved under standard combustion conditions. wikipedia.org However, the synthesis has been accomplished by reacting selenium and oxygen within a glow discharge. This method allows for the formation of this compound from the elements, where selenium is first vaporized and then oxidized under the specific energetic conditions of the plasma. Studies have focused on optimizing variables such as pressure, current, and electrode distance to maximize the yield of this compound.
Dehydration of Anhydrous Selenic Acid Precursors
A common laboratory-scale synthesis of this compound involves the dehydration of anhydrous selenic acid (H₂SeO₄). wikipedia.org This process requires a potent dehydrating agent due to the stability of selenic acid. Phosphorus pentoxide (P₄O₁₀) is effectively used for this purpose. The reaction is typically carried out by heating the mixture of anhydrous selenic acid and phosphorus pentoxide at temperatures between 150 and 160 °C. wikipedia.orgchemicalbook.com The gradual dehydration first leads to the formation of pyroselenic acid (H₂Se₂O₇), which upon further heating with the desiccant, yields this compound. hkd.hr
Reaction Scheme: 2 H₂SeO₄ + P₄O₁₀ → 2 SeO₃ + 4 HPO₃
Reactions Involving Sulfur Trioxide and Selenates
This compound can be generated through the reaction of liquid sulfur trioxide (SO₃) with a selenate (B1209512) salt, such as potassium selenate (K₂SeO₄). wikipedia.orgencyclopedia.pubeducation.gov.ck In this reaction, sulfur trioxide displaces the less volatile this compound from its salt.
Reaction Scheme: SO₃ (l) + K₂SeO₄ (s) → K₂SO₄ (s) + SeO₃ (l)
A liquid mixture of sulfur trioxide and this compound is produced. Pure this compound can then be isolated by distilling off the more volatile sulfur trioxide.
Synthesis of this compound Adducts and Solvates
This compound acts as a strong Lewis acid and readily forms adducts with various Lewis bases. These complexes are often more stable than the free trioxide and serve as safer and more convenient reagents for certain applications.
Donor-Acceptor Complexes with Ethers (e.g., Dialkyl Ethers, Dioxane)
This compound forms donor-acceptor complexes with ethers. wikipedia.org The reaction with dialkyl ethers, such as dimethyl ether (Me₂O) and diethyl ether (Et₂O), can yield primary donor-acceptor compounds like (Me₂O)₂·SeO₃ and Et₂O·SeO₃. richtera.cz These adducts are thermally unstable and must be prepared and isolated at low temperatures to prevent decomposition or rearrangement into esters of selenic and diselenic acids. richtera.cz
With 1,4-dioxane (B91453), this compound forms a 1:1 adduct, C₄H₈O₂·SeO₃. researchgate.netnih.gov This complex can be prepared by reacting this compound with an excess of dioxane, which also functions as the solvent. researchgate.net To mitigate redox reactions, the synthesis can be performed in liquid sulfur dioxide at low temperatures (-15 °C), where the adduct precipitates as a white solid. researchgate.netnih.gov
| Adduct/Complex | Synthesis Method | Stability |
| Et₂O·SeO₃ | Reaction of SeO₃ with excess diethyl ether at low temperature. | Thermally unstable; stable only below its melting point. richtera.cz |
| (Me₂O)₂·SeO₃ | Reaction of SeO₃ with excess dimethyl ether at low temperature. | Thermally unstable; stable only below its melting point. richtera.cz |
| C₄H₈O₂·SeO₃ (Dioxane adduct) | Reaction of SeO₃ with 1,4-dioxane in liquid SO₂ at -15 °C. | More stable than dialkyl ether adducts; can be isolated as a solid. researchgate.netnih.gov |
Solvated Forms (e.g., Nitromethane (B149229) Solvates)
Nitromethane has been identified as a suitable organic solvent for the highly reactive tetrameric form of this compound, (SeO₃)₄. researchgate.netresearchgate.net However, the stability of these solutions is limited and depends on concentration and temperature. researchgate.net At temperatures between 20-30 °C, the major solid product formed is the nitromethane solvate of cyclic triselenium heptoxide, Se₃O₇·CH₃NO₂. researchgate.netresearchgate.netresearchgate.net The solvating nitromethane molecule can be removed under vacuum. researchgate.netresearchgate.net
Formation of Related Selenium(VI) Compounds from this compound Precursors
This compound (SeO₃) is a highly reactive inorganic compound and a potent oxidizing agent that serves as a key precursor for the synthesis of various hexavalent selenium compounds. wikipedia.org Its utility in advanced synthetic methodologies stems from its Lewis acidity and its ability to undergo addition and substitution reactions to form a range of derivatives, including selenates, complex metal oxoselenates, and unique organoselenium compounds. wikipedia.orgacs.org
Selenates and Metal Oxoselenates
The synthesis of simple selenate salts often proceeds through the hydration of this compound. SeO₃ reacts vigorously with water to produce selenic acid (H₂SeO₄), the parent acid for all selenate compounds. nih.govwikipedia.org Neutralization of selenic acid with an appropriate base subsequently yields the corresponding selenate salt.
More complex metal oxoselenates are synthesized via direct high-temperature reactions between this compound and metal oxides. These solid-state reactions leverage the acidic nature of SeO₃ to form intricate anionic structures. For instance, the reaction of SeO₃ with lithium oxide (Li₂O) and sodium oxide (Na₂O) produces novel oxoselenates with distinct crystal structures. wikipedia.org
With Li₂O, the reaction yields lithium orthoselenate, Li₄SeO₅. wikipedia.org In this compound, the selenium atom is part of the trigonal pyramidal anion SeO₅⁴⁻, which features equatorial Se-O bond lengths between 170.6 and 171.9 pm and longer axial Se-O bonds of 179.5 pm. wikipedia.org
The reaction with Na₂O results in two different products: Na₄SeO₅, which contains the square pyramidal SeO₅⁴⁻ anion with Se-O bond distances ranging from 172.9 to 181.5 pm, and Na₁₂(SeO₄)₃(SeO₆), a compound containing the octahedral SeO₆⁶⁻ anion. wikipedia.org This octahedral anion is the conjugate base of the hypothetical orthoselenic acid, Se(OH)₆. wikipedia.org
Table 1: Synthesis of Metal Oxoselenates from this compound
| Reactant | Product | Anion | Anion Geometry | Reference |
|---|---|---|---|---|
| Li₂O | Li₄SeO₅ | SeO₅⁴⁻ | Trigonal Pyramidal | wikipedia.org |
| Na₂O | Na₄SeO₅ | SeO₅⁴⁻ | Square Pyramidal | wikipedia.org |
| Na₁₂(SeO₄)₃(SeO₆) | SeO₆⁶⁻ | Octahedral | wikipedia.org |
Cyclic Esters of Selenic Acid
The synthesis of cyclic esters of selenic acid, which were previously unknown, has been achieved through the controlled reaction of this compound with 1,4-dioxane. acs.orgresearchgate.net The high reactivity of SeO₃ necessitates specific reaction conditions to prevent undesirable redox side reactions. researchgate.net The reaction between the tetrameric form of this compound, (SeO₃)₄, and 1,4-dioxane has led to the isolation of two unprecedented cyclic esters: 1,2-ethyl selenate ((CH₂O)₂SeO₂) and glyoxal (B1671930) diselenate (O₂Se[(OCHO)₂]SeO₂). acs.orgresearchgate.net
The formation of these esters involves taming the strong oxidative power of SeO₃. acs.org One successful approach involves performing the reaction in liquid sulfur dioxide at low temperatures (-15 °C). In this method, a saturated solution of SeO₃ in liquid SO₂ is treated with an equimolar amount of 1,4-dioxane, leading to the formation of the monomeric SeO₃·dioxane adduct. acs.orgresearchgate.net This adduct is a key intermediate that can be isolated as a stable white solid. researchgate.net Subsequent transformation of the reaction mixture yields the cyclic esters. acs.orgresearchgate.net Another technique involves condensing 1,4-dioxane directly onto finely pulverized this compound at liquid nitrogen temperatures to minimize redox reactions. researchgate.net
Table 2: Cyclic Esters of Selenic Acid from this compound and 1,4-Dioxane
| Product Name | Chemical Formula | Reference |
|---|---|---|
| 1,2-Ethyl Selenate | (CH₂O)₂SeO₂ | acs.orgresearchgate.net |
| Glyoxal Diselenate | O₂Se[(OCHO)₂]SeO₂ | acs.orgresearchgate.net |
Selenonyl Bis(acetate) Compounds
The first selenonyl bis(carboxylate), specifically selenonyl bis(acetate) (SeO₂(O₂CCH₃)₂), has been synthesized in a pure form. researchgate.netresearchgate.net The successful preparation involves the reaction of this compound with a stoichiometric quantity of acetic anhydride (B1165640). researchgate.net This reaction is carried out in nitromethane, which is one of the few known organic solvents capable of dissolving the highly reactive tetrameric this compound, (SeO₃)₄. researchgate.netresearchgate.net Earlier attempts to synthesize this compound were unsuccessful, yielding only redox species, which underscores the critical role of the solvent and reaction conditions. researchgate.net
The product, selenonyl bis(acetate), crystallizes as a discrete molecule where the selenium atom is bound to two oxo groups and two acetate (B1210297) groups in a highly distorted tetrahedral arrangement. researchgate.netresearchgate.net X-ray crystallographic analysis has provided detailed structural information for this compound. researchgate.netresearchgate.net
Table 3: Crystallographic Data for Selenonyl Bis(acetate)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | SeO₂(O₂CCH₃)₂ | researchgate.net |
| Crystal System | Monoclinic | researchgate.netresearchgate.net |
| Space Group | P2₁/n | researchgate.netresearchgate.net |
| a | 5.2044(1) Å | researchgate.netresearchgate.net |
| b | 21.6580(5) Å | researchgate.netresearchgate.net |
| c | 6.7074(2) Å | researchgate.netresearchgate.net |
| β | 93.628(2)° | researchgate.netresearchgate.net |
Structural Elucidation of Selenium Trioxide Polymorphs and Coordination Compounds
Crystallographic Analysis of Solid-State Selenium Trioxide
In the solid phase, this compound (SeO₃) exhibits a complexity that gives rise to different polymorphs, each with a unique crystalline architecture.
Tetragonal Polymorph Characterization
The most well-characterized polymorph of solid this compound possesses a tetragonal crystal structure. materialsproject.orgchemicalbook.com This form crystallizes in the P-42₁c space group. materialsproject.org The lattice constants for this tetragonal structure have been determined as a = 9.636 Å and c = 5.28 Å. chemicalbook.com Within this crystalline arrangement, the selenium atoms are bonded to four oxygen atoms, forming corner-sharing SeO₄ tetrahedra. materialsproject.org This results in two shorter Se-O bond lengths of approximately 1.59 Å and two longer bridging Se-O bond lengths of about 1.80 Å. materialsproject.org
Molecular Architecture within Crystalline Phases (e.g., Tetrameric Rings)
A defining feature of the solid-state structure of this compound is the formation of cyclic tetramers, creating an eight-membered (Se−O)₄ ring. wikipedia.orgbhu.ac.in In this arrangement, the selenium atoms are four-coordinate. wikipedia.org The bond lengths within this ring structure vary, with the bridging Se-O bonds measuring approximately 1.75 pm and 1.81 pm, while the non-bridging Se-O bonds are shorter, at 1.56 pm and 1.54 pm. wikipedia.org It is noteworthy that another unstable form of this compound has been identified, which consists of a trimeric arrangement, (SeO₃)₃. nih.govresearchgate.net
Gas-Phase Molecular Structures of this compound Monomers
In the gas phase, this compound exists as a mixture of tetramers and monomers. wikipedia.org The monomeric form of SeO₃ possesses a trigonal planar structure. wikipedia.org Electron diffraction studies have determined the Se-O bond length in the gaseous monomer to be 168.78 pm. wikipedia.org
Structural Characterization of this compound Adducts
This compound, being a Lewis acid, readily forms adducts with various Lewis bases, including ethers. wikipedia.org The structural analysis of these adducts provides valuable insight into the coordination chemistry of selenium(VI).
Intermolecular Interactions in Ether Adducts (e.g., Se···O Contacts, Dimerization)
The interaction between this compound and dialkyl ethers leads to the formation of donor-acceptor complexes. researchgate.netrichtera.cz In the case of the diethyl ether adduct, Et₂O·SeO₃, the molecules form dimers in the solid state. researchgate.netrichtera.cz This dimerization is a result of weak intermolecular Se···O contacts. researchgate.netrichtera.cz However, in the dimethyl ether adduct, (Me₂O)₂·SeO₃, no such intermolecular interactions are observed. researchgate.netrichtera.cz The dioxane adduct of monomeric this compound, SeO₃·diox, has also been successfully isolated. nih.govresearchgate.net
Coordination Geometry Around Selenium(VI) Centers in Adducts (e.g., Trigonal Bipyramidal)
The coordination geometry around the selenium(VI) center in these adducts is significantly influenced by the nature of the ether. In the (Me₂O)₂·SeO₃ complex, the selenium atom is coordinated to two dimethyl ether molecules, resulting in an almost undistorted trigonal bipyramidal geometry. researchgate.netrichtera.cz In contrast, the Et₂O·SeO₃ adduct exhibits a different coordination environment. richtera.cz
Below is an interactive data table summarizing the key structural parameters discussed:
| Compound/Phase | Structural Feature | Parameter | Value | Unit | Citation(s) |
| Solid SeO₃ (Tetragonal) | Crystal System | - | Tetragonal | - | materialsproject.orgchemicalbook.com |
| Solid SeO₃ (Tetragonal) | Space Group | - | P-42₁c | - | materialsproject.org |
| Solid SeO₃ (Tetragonal) | Lattice Constant 'a' | - | 9.636 | Å | chemicalbook.com |
| Solid SeO₃ (Tetragonal) | Lattice Constant 'c' | - | 5.28 | Å | chemicalbook.com |
| Solid SeO₃ (Tetragonal) | Se-O Bond Length (non-bridging) | - | 1.59 | Å | materialsproject.org |
| Solid SeO₃ (Tetragonal) | Se-O Bond Length (bridging) | - | 1.80 | Å | materialsproject.org |
| Solid SeO₃ (Tetrameric Ring) | Se-O Bond Length (non-bridging) | - | 1.54, 1.56 | pm | wikipedia.org |
| Solid SeO₃ (Tetrameric Ring) | Se-O Bond Length (bridging) | - | 1.75, 1.81 | pm | wikipedia.org |
| Gas-Phase SeO₃ (Monomer) | Molecular Geometry | - | Trigonal Planar | - | wikipedia.org |
| Gas-Phase SeO₃ (Monomer) | Se-O Bond Length | - | 168.78 | pm | wikipedia.org |
| (Me₂O)₂·SeO₃ Adduct | Coordination Geometry | - | Trigonal Bipyramidal | - | researchgate.netrichtera.cz |
Analysis of Mixed-Valence Selenium Oxide Isomers Stabilized by Coordination (e.g., Se₂O₅, Se₃O₇)
Mixed-valence selenium oxides, containing selenium atoms in different oxidation states, exhibit complex structural chemistry. Their stability is often enhanced through coordination with other molecules. Research into these compounds has led to the isolation and characterization of novel isomers.
The reaction between tetrameric this compound, (SeO₃)₄, and 1,4-dioxane (B91453) has proven instrumental in stabilizing and identifying new forms of mixed-valence selenium oxides. researchgate.netresearchgate.net Through this reaction, researchers have isolated a previously unknown dimeric form of diselenium (B1237649) pentoxide (Se₂O₅) and a geometric isomer of triselenium heptoxide (Se₃O₇). researchgate.netresearchgate.net
Diselenium Pentoxide (Se₂O₅):
A dimeric form of Se₂O₅, with the formula Se₄O₁₀·(diox)₂, was isolated as a product of the reaction between (SeO₃)₄ and dioxane. researchgate.netresearchgate.net This demonstrates the role of dioxane in stabilizing this particular isomer. The fundamental structure of Se₂O₅ consists of zigzag chains composed of alternating selenium(IV) and selenium(VI) atoms. researchgate.net In this arrangement, each selenium atom is tetrahedrally coordinated; Se(VI) is bonded to four oxygen atoms, while Se(IV) is coordinated to three oxygen atoms and possesses a lone pair of electrons. researchgate.net At high temperatures (120 °C), this compound reacts with selenium dioxide to form the Se(VI)-Se(IV) compound, diselenium pentoxide. wikipedia.org
Nanostructures of Se₂O₅ have also been synthesized via thermal evaporation, forming spherical and spring-like structures. chalcogen.ro
Triselenium Heptoxide (Se₃O₇):
A geometrical isomer of trans-Se₃O₇ has been stabilized by dioxane and isolated. researchgate.netresearchgate.net Another significant adduct is the nitromethane (B149229) solvate, Se₃O₇·CH₃NO₂, which can be synthesized from the reaction of (SeO₃)₄ in nitromethane at temperatures between 20-30°C. researchgate.netresearchgate.net The solvating nitromethane molecule can be removed under vacuum. researchgate.netresearchgate.net Structural analysis reveals that in the Se₃O₇·CH₃NO₂ molecule, the two terminal oxygen atoms attached to the Se(IV) atom are in a cis configuration. chemicke-listy.cz This contrasts with the trans configuration observed in the dioxane-stabilized isomer, Se₃O₇·2C₄H₈O₂. chemicke-listy.cz
Interactive Data Table: Stabilized Mixed-Valence Selenium Oxide Isomers
| Compound Formula | Stabilizing Agent | Key Structural Feature | Selenium Oxidation States |
| Se₄O₁₀·(diox)₂ | 1,4-dioxane | Dimeric form of Se₂O₅ | Se(IV), Se(VI) |
| trans-Se₃O₇ | 1,4-dioxane | Geometric isomer | Se(IV), Se(VI) |
| Se₃O₇·CH₃NO₂ | Nitromethane | cis configuration of terminal oxygens on Se(IV) | Se(IV), Se(VI) |
Identification of Unstable Trimeric Arrangements (SeO₃)₃
While this compound is known to exist as a cyclic tetramer, (SeO₃)₄, in the solid phase and as a monomer in the gas phase, an unstable trimeric form has also been identified. wikipedia.orgbhu.ac.in
The molecular structure of this unstable trimer, (SeO₃)₃, was determined as part of the investigation into the reaction of tetrameric this compound with 1,4-dioxane in liquid sulfur dioxide. researchgate.netresearchgate.netnlk.cz The formation of the trimeric arrangement was elucidated as a key step in the reaction mechanism that also leads to the formation of dioxane adducts and mixed-valence oxides. researchgate.netresearchgate.netresearchgate.net
Computational studies on the analogous sulfur trioxide (SO₃) have provided further insight into the nature of such trimeric species. Theoretical calculations suggest that cyclic trimeric (SO₃)₃ complexes are present in argon matrices alongside monomers and dimers. researchgate.net These computational models help to understand the bonding and stability of such arrangements, which are often transient and difficult to isolate experimentally. researchgate.netulpgc.es The identification of the (SeO₃)₃ trimer highlights the complex equilibria and variety of polymeric forms that this compound can adopt. researchgate.netresearchgate.net
Interactive Data Table: Research Findings on this compound Polymorphs
| Polymorph/Arrangement | Method of Identification | State/Conditions | Notes |
| (SeO₃)₃ | Elucidation from reaction mechanism | Reaction of (SeO₃)₄ with dioxane in liquid SO₂ | Unstable trimeric arrangement. researchgate.netresearchgate.netnlk.cz |
| (SeO₃)₄ | Spectroscopic analysis | Crystalline solid | Cyclic tetramer. researchgate.netwikipedia.orgbhu.ac.in |
| SeO₃ | Spectroscopic analysis | Gas phase | Monomeric, trigonal planar structure. wikipedia.orgbhu.ac.in |
Mechanistic Investigations of Selenium Trioxide Reactivity
Comparative Reactivity with Sulfur Trioxide Analogues
The chemistry of selenium trioxide (SeO₃) generally shows more resemblance to sulfur trioxide (SO₃) than to tellurium trioxide (TeO₃). wikipedia.org Both SeO₃ and SO₃ are strong Lewis acids and powerful oxidizing agents. wikipedia.orgbyjus.com They react with Lewis bases like pyridine (B92270), dioxane, and ethers to form donor-acceptor complexes. wikipedia.orgrichtera.cz For instance, sulfur trioxide reacts with dialkyl ethers to form complexes with the general formula R₂O·SO₃. richtera.cz Similarly, this compound reacts with ethers like dimethyl ether and diethyl ether to yield primary products such as (Me₂O)₂·SeO₃ and Et₂O·SeO₃. researchgate.net
However, a key difference lies in their thermodynamic stability. This compound is thermodynamically unstable and decomposes to the more stable selenium dioxide (SeO₂) and oxygen above 185 °C. wikipedia.orgencyclopedia.pub In contrast, sulfur trioxide is more stable. unacademy.comgeeksforgeeks.org Gaseous SO₃ exists as a trigonal planar monomer, while solid SeO₃ consists of cyclic tetramers, (SeO₃)₄. wikipedia.orgunacademy.com This structural difference also influences their reactivity profiles.
Reactions with Organic Species
This compound is a potent oxidizing agent and can react explosively with various oxidizable organic compounds. wikipedia.org Its high reactivity necessitates careful handling, often requiring the use of inert solvents and low temperatures. researchgate.net The oxidative power of SeO₃ is harnessed in specific reactions, such as the oxidation of certain organic substrates, although selenium dioxide is more commonly employed for controlled allylic oxidations. wikipedia.orgadichemistry.com The reactions often involve electrophilic attack by the selenium atom. researchgate.net
The reaction of this compound with dialkyl ethers provides a pathway to dialkyl esters of selenic and diselenic acid. richtera.cz The process begins with the formation of a donor-acceptor adduct between the ether and SeO₃. researchgate.net For example, with dimethyl ether and diethyl ether, the primary products are (Me₂O)₂·SeO₃ and Et₂O·SeO₃, respectively. researchgate.net These adducts are typically stable only below their melting points. researchgate.net
In the liquid phase, these adducts undergo transformation. researchgate.net The mechanism involves the formation of transitional dimers which can stabilize by eliminating a dialkyl ether molecule. richtera.cz This is followed by an intermolecular rearrangement of the alkyl group, leading to the formation of dialkyl esters of diselenic acid. richtera.cz These diselenic acid esters can then react with a free molecule of dialkyl ether to produce the corresponding dialkyl esters of selenic acid. richtera.cz
The conversion of the adducts can be monitored using spectroscopic methods like Raman and ⁷⁷Se-NMR spectroscopy. researchgate.net The transformation for the dimethyl ether adduct is noted to be slower than for the diethyl ether adduct. richtera.cz
Table 1: ⁷⁷Se NMR Chemical Shifts for Species in the R₂O/SeO₃ System
| Compound | Formula | Chemical Shift (ppm) |
| Dimethyl Diselenate | (MeO)₂Se₂O₅ | 1029 |
| Dimethyl Selenate (B1209512) | (MeO)₂SeO₂ | 1049 |
| Diethyl Diselenate | (EtO)₂Se₂O₅ | 1011 |
Data sourced from Toužín, J., et al. richtera.cz
This compound is instrumental in synthesizing previously unknown cyclic esters of selenic acid. nih.gov The reaction of tetrameric this compound, (SeO₃)₄, with 1,4-dioxane (B91453) leads to the isolation of novel cyclic esters. nih.govfigshare.com Two such unprecedented esters are 1,2-ethyl selenate ((CH₂O)₂SeO₂) and glyoxal (B1671930) diselenate (O₂Se[(OCHO)₂]SeO₂). nih.govresearchgate.netresearchgate.net
The reaction mechanism for the formation of these cyclic compounds has been elucidated, providing insight into the behavior of SeO₃ with difunctional organic molecules. nih.govfigshare.com The reaction can be controlled by using a diluting solvent like liquid sulfur dioxide, which allows for the isolation of the monomeric adduct, SeO₃·dioxane, before further transformation occurs. nih.govacs.org
Reactions with Inorganic Bases and Oxides (e.g., Lithium Oxide, Sodium Oxide)
This compound reacts with inorganic oxides, such as lithium oxide (Li₂O) and sodium oxide (Na₂O), to form various selenate salts. wikipedia.org These reactions showcase the acidic nature of SeO₃. The specific products depend on the reacting oxide.
Table 2: Reaction Products of this compound with Inorganic Oxides
| Reactant | Product Formula | Anion Formed | Anion Geometry |
| Lithium Oxide (Li₂O) | Li₄SeO₅ | SeO₅⁴⁻ | Trigonal Pyramidal |
| Sodium Oxide (Na₂O) | Na₄SeO₅ | SeO₅⁴⁻ | Square Pyramidal |
| Sodium Oxide (Na₂O) | Na₁₂(SeO₄)₃(SeO₆) | SeO₆⁶⁻ | Octahedral |
Data sourced from Wikipedia. wikipedia.org
The reaction with Li₂O yields a salt containing the trigonal pyramidal SeO₅⁴⁻ anion. wikipedia.org In contrast, the reaction with Na₂O produces a salt with a square pyramidal SeO₅⁴⁻ anion, as well as a compound containing the octahedral SeO₆⁶⁻ anion, which is the conjugate base of the hypothetical orthoselenic acid (Se(OH)₆). wikipedia.org
Photochemical Transformation Pathways (e.g., Photolysis, Ozone Formation, Superoxide (B77818) Anion Formation)
This compound undergoes photochemical decomposition when subjected to laser ablation. nih.gov Time-of-flight mass spectrometry studies of the gas-phase behavior reveal the formation of numerous ionic species. nih.govresearchgate.net The identified species include O⁻, O₂⁻, O₃⁻, SeO⁻, SeO₂⁻, SeO₃⁻, SeO₄⁻, Se₂O₇⁻, Se₃O₁₁⁻, and Se₄O₁₄⁻. nih.govresearchgate.net
This photolysis process leads, in part, to the formation of ozone. nih.govresearchgate.net A significant finding from these studies is the first-time identification of the selenium superoxide anion, SeO₄⁻. nih.gov The formation of this superoxide anion is proposed to occur through several possible mechanisms:
Oxidation of this compound by ozone formed during photolysis. nih.govresearchgate.net
Oxidation of this compound by reactive oxygen radicals. nih.govresearchgate.net
Direct photolysis of the this compound tetramer, (SeO₃)₄. nih.govresearchgate.net
Ab initio calculations support the mass spectrometric data and suggest probable geometries for the selenium superoxide anion (SeO₄⁻) and the diselenium (B1237649) superoxide anion (Se₂O₇⁻), with both cyclic and non-cyclic peroxide structures being possible. nih.gov
Influence of Solvent Media on Reaction Pathways (e.g., Liquid Sulfur Dioxide, Nitromethane)
The reactivity of the potent Lewis acid and strong oxidizing agent, this compound (SeO₃), is significantly moderated by the choice of solvent. The solvent can influence reaction pathways by forming adducts, stabilizing intermediates, or participating directly in the reaction. Liquid sulfur dioxide (SO₂) and nitromethane (B149229) (CH₃NO₂) are two solvents in which the behavior of this compound has been investigated, revealing distinct reaction outcomes.
Liquid Sulfur Dioxide
Liquid sulfur dioxide is a useful solvent for handling this compound as it allows for its dissolution without decomposition, and the SeO₃ can be recovered unchanged. researchgate.netresearchgate.net This medium is particularly suitable for carrying out gentle selenonation reactions. researchgate.netresearchgate.net
Research has shown that liquid SO₂ can serve as an effective, non-reactive medium for the synthesis of this compound adducts. For instance, the reaction between this compound and 1,4-dioxane in liquid SO₂ at a temperature of -15 °C results in the precipitation of the white, solid adduct, C₄H₈O₂·SeO₃. researchgate.netnih.gov
The solvent also plays a critical role in reactions with other organic compounds. The study of reactions between this compound and dialkyl ethers in liquid sulfur dioxide demonstrated a pathway to the formation of dialkyl selenates. richtera.cz While the reaction with dimethyl ether yielded dimethyl selenate ((MeO)₂SeO₂) in a high yield of 95%, the corresponding reaction with diethyl ether produced diethyl selenate ((EtO)₂SeO₂) in a much lower yield of only 20%. richtera.cz Attempts to synthesize esters from higher alcohols using this method were unsuccessful. richtera.cz Furthermore, efforts to isolate the primary donor-acceptor adducts between SeO₃ and dialkyl ethers in liquid SO₂ have not been successful. richtera.cz
Nitromethane
Nitromethane has been identified as a rare organic solvent capable of dissolving the tetrameric form of this compound, (SeO₃)₄. researchgate.netdntb.gov.ua However, the resulting solutions have limited stability, which is dependent on both the concentration of SeO₃ and the temperature. researchgate.netdntb.gov.ua
The interaction between this compound and nitromethane is not merely one of dissolution; the solvent actively participates in the reaction, leading to complex products. At temperatures between 20-30°C and a SeO₃ concentration of 3-20%, the primary solid product isolated is a solvated form of cyclic triselenium heptoxide, identified as Se₃O₇·CH₃NO₂. researchgate.net The nitromethane molecule in this solvate is not permanently bound and can be removed under vacuum. researchgate.net
The reaction conditions significantly alter the products formed. If the reaction temperature is maintained at or below 10°C, selenium pentoxide (Se₂O₅)ₙ is formed instead of the nitromethane solvate. researchgate.net A variety of other solid products have also been identified from the reaction in nitromethane, including dinitrosyl triselenate ((NO)₂Se₃O₁₀), nitrosyl hydrogendiselenate (NOHSe₂O₇), nitrosyl hydrogenselenate (B1232600) (NOHSeO₄), and selenium dioxide (SeO₂). researchgate.net The formation of gaseous products, specifically carbon dioxide (CO₂) and dinitrogen trioxide (N₂O₃), indicates the decomposition of the nitromethane solvent. researchgate.net Due to these complex redox reactions, which can lead to the formation of red elemental selenium, nitromethane has proven to be an unsuitable inert solvent for preparing SeO₃ adducts with other molecules like dialkyl ethers. richtera.cz
The following table summarizes the key reaction products of this compound in liquid sulfur dioxide and nitromethane based on published research findings.
| Solvent | Reactant(s) | Temperature | Product(s) | Yield | Citation(s) |
| Liquid Sulfur Dioxide | SeO₃, 1,4-Dioxane | -15 °C | 1,4-Dioxane·SeO₃ adduct (C₄H₈O₂·SeO₃) | - | researchgate.net, nih.gov |
| Liquid Sulfur Dioxide | SeO₃, Dimethyl ether | - | Dimethyl selenate ((MeO)₂SeO₂) | 95% | richtera.cz |
| Liquid Sulfur Dioxide | SeO₃, Diethyl ether | - | Diethyl selenate ((EtO)₂SeO₂) | 20% | richtera.cz |
| Nitromethane | SeO₃ | 20-30 °C | Triselenium heptoxide nitromethane solvate (Se₃O₇·CH₃NO₂) | Major solid product | researchgate.net |
| Nitromethane | SeO₃ | ≤ 10 °C | Selenium pentoxide (Se₂O₅)ₙ, (NO)₂Se₃O₁₀, NOHSe₂O₇, NOHSeO₄, SeO₂ | - | researchgate.net |
Advanced Spectroscopic and Computational Approaches in Selenium Trioxide Research
Vibrational Spectroscopy for Molecular Fingerprinting and Structure Determination
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of selenium trioxide, allowing for detailed structural analysis.
Infrared (IR) spectroscopy has been crucial in characterizing monomeric this compound, particularly through matrix isolation studies. researchgate.netnist.gov In these experiments, SeO₃ is trapped in an inert gas matrix at low temperatures, which allows for the study of the isolated molecule. The IR spectrum of monomeric SeO₃, which has a trigonal planar (D₃h) geometry, exhibits characteristic vibrational modes. guidechem.com Key IR fundamental frequencies for monomeric SeO₃ have been identified in different matrices. For instance, in an argon matrix, prominent fundamentals are observed at approximately 999 cm⁻¹ (E' Se=O stretch) and 356 cm⁻¹ (A"₂ bend). researchgate.netnist.govnist.gov
The table below summarizes the observed IR vibrational frequencies for monomeric this compound in different inert gas matrices. nist.govnist.gov
| Vibrational Mode | Approximate Type of Mode | Frequency (cm⁻¹) in Argon Matrix | Frequency (cm⁻¹) in Nitrogen Matrix |
| ν₂ (a₂") | Deformation | 356 | 358 |
| ν₃ (e') | SeO stretch | 995 | 1005.5 |
These data provide direct insight into the bonding and geometry of the SeO₃ molecule. The Se=O stretching frequency is indicative of the strong double bond character between selenium and oxygen.
Raman spectroscopy has been effectively employed to investigate this compound in both its solid and vapor phases. researchgate.net In the vapor phase, the Raman spectrum is dominated by the monomeric SeO₃ species. researchgate.net Studies of the vapor phase have provided the first values for the Raman-active vibrational modes ν₁, ν₃, and ν₄ of the monomer. researchgate.net
In the solid state, this compound exists as a cyclic tetramer, (SeO₃)₄. researchgate.netwikipedia.org The Raman spectrum of solid SeO₃ is more complex than that of the gas phase due to the lower symmetry and the presence of more vibrational modes in the tetrameric structure. Nevertheless, Raman spectroscopy has enabled a partial assignment of the vibrational modes for the (SeO₃)₄ species. researchgate.net
Furthermore, Raman spectroscopy has been utilized to monitor the reactions of this compound in solution. For example, it has been used to follow the conversion of donor-acceptor complexes of this compound with dialkyl ethers into dialkyl esters of selenic and diselenic acid in the liquid phase. richtera.czresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Studies (e.g., ¹H-NMR, ⁷⁷Se-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁷⁷Se-NMR, is a powerful technique for studying the behavior of this compound and its derivatives in the solution phase. ⁷⁷Se is a spin ½ nucleus, which, despite its low natural abundance (7.63%) and sensitivity, provides a wide chemical shift range that is highly sensitive to the chemical environment of the selenium atom. huji.ac.il
⁷⁷Se-NMR has been instrumental in characterizing the products of reactions involving this compound. For instance, in the reaction of SeO₃ with dialkyl ethers, ⁷⁷Se-NMR spectroscopy was used to identify the various selenium-containing species formed in the liquid phase. richtera.czresearchgate.net The chemical shifts observed in the ⁷⁷Se-NMR spectra allow for the differentiation between various adducts and reaction products.
The following table presents ⁷⁷Se NMR chemical shifts for species identified in the reaction of this compound with dimethyl ether. richtera.cz
| Selenium Species | Chemical Shift (ppm) |
| (MeO)₂Se₂O₅ | 1029 |
| (MeO)₂SeO₂ | 1049 |
| Me₂O·SeO₃ | 1081 |
| (Me₂O)₂·SeO₃ | 1088 |
While ¹H-NMR is not directly used to study SeO₃ itself, it is a valuable complementary technique for characterizing the organic components of the reaction products formed from this compound. richtera.czresearchgate.net
Mass Spectrometry Techniques for Gas-Phase Analysis and Ion Identification (e.g., LDI-TOF-MS)
Mass spectrometry (MS) is a key analytical technique for identifying gas-phase species and studying the decomposition pathways of this compound. Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS) has been employed to investigate the photochemical decomposition of solid this compound. researchgate.netnih.gov
These studies have revealed that this compound undergoes complex photochemical processes. Upon laser irradiation, a variety of anionic species have been identified, indicating both decomposition and the formation of larger clusters. researchgate.netnih.gov The stoichiometry of the detected ions is often confirmed through isotopic pattern modeling. nih.gov
Species identified in the LDI-TOF-MS analysis of this compound include: researchgate.netnih.gov
O⁻
O₂⁻
O₃⁻
SeO⁻
SeO₂⁻
SeO₃⁻
SeO₄⁻
Se₂O₇⁻
Se₃O₁₁⁻
Se₄O₁₄⁻
The detection of the selenium superoxide (B77818) anion (SeO₄⁻) was a significant finding from these studies, with its formation proposed to occur through the oxidation of this compound by ozone or reactive oxygen radicals, or via the photolysis of the tetrameric (SeO₃)₄. researchgate.netnih.gov
X-ray Diffraction and Scattering Methods for Solid-State Structural Resolution
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, X-ray diffraction studies have been crucial in establishing its structure in the crystalline phase. researchgate.net
In the solid state, SeO₃ does not exist as discrete monomeric molecules but rather forms cyclic tetramers with the formula (SeO₃)₄. wikipedia.org The crystal structure is tetragonal. wikipedia.org Within this tetrameric ring, which consists of an eight-membered (Se-O)₄ ring, the selenium atoms are four-coordinate. wikipedia.org There are two distinct types of selenium-oxygen bonds: bridging Se-O bonds and non-bridging (terminal) Se=O bonds. wikipedia.org
The table below summarizes the bond lengths in the tetrameric (SeO₃)₄ structure as determined by X-ray diffraction. wikipedia.org
| Bond Type | Bond Length (pm) |
| Se-O (bridging) | 175 |
| Se-O (bridging) | 181 |
| Se=O (non-bridging) | 156 |
| Se=O (non-bridging) | 154 |
In the gas phase, electron diffraction studies have shown that this compound exists as a trigonal planar monomer with a Se-O bond length of 168.78 pm. wikipedia.org
Theoretical and Computational Chemistry
Theoretical and computational chemistry methods, such as density functional theory (DFT) and ab initio calculations, provide deep insights into the electronic structure, bonding, and reactivity of this compound and related species. researchgate.netguidechem.comnih.govacs.org These computational approaches are often used in conjunction with experimental techniques to interpret and explain observed phenomena.
Molecular orbital theory suggests that the electronic structure of SeO₃ involves four delocalized bonds across the selenium and three oxygen atoms, rather than a simple picture involving d-orbital participation. guidechem.com The trigonal planar geometry is a result of minimizing electron-electron repulsion. guidechem.com
Computational studies have been employed to:
Support experimental findings: Ab initio calculations were used to corroborate mass spectrometric evidence for the existence of the selenium superoxide anion (SeO₄⁻) and to propose probable geometries for it. researchgate.netnih.gov
Predict molecular properties: DFT calculations have been used to calculate the vibrational frequencies of new selenium oxide molecules, which aids in the interpretation of matrix isolation infrared spectra. acs.org
Investigate reaction mechanisms and stability: Theoretical calculations have explored the relative stabilities of different isomers of selenium oxides. For example, the planar cis chain isomer of OSeOO (Cₛ symmetry) was calculated to be about 100 kJ/mol less stable than the D₃h structure of SeO₃. acs.org
These computational approaches are invaluable for studying transient or highly reactive species that are difficult to investigate experimentally.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study selenium compounds, providing detailed information on their geometry and electronic properties. nih.govnih.gov
DFT calculations have been instrumental in characterizing this compound (SeO₃) and related species. For instance, studies combining matrix infrared spectroscopy with DFT calculations have helped to identify and characterize not only SeO₃ but also other novel selenium oxides like SeSeO, SeOO, Se₂O₂, and OSeOO. acs.org The OSeOO species is calculated to be a planar cis chain isomer, lying approximately 100 kJ/mol above the more stable D₃h structure of SeO₃. acs.org For the chloroselenite anion (ClSeO₂⁻), the B3PW91 functional, enhanced with dispersion corrections, has proven effective in modeling its structure, demonstrating good agreement with experimental data when accounting for intermolecular forces in the crystal lattice. mdpi.com
The application of DFT extends to analyzing the nature of chemical bonds through theories like "Atoms in Molecules" (AIM). uctm.edu Electronic structure and chemical reactivity are further investigated using approaches such as mapping the molecular electrostatic potential (MEP) and analyzing frontier molecular orbitals (FMOs). nih.govuctm.edu The MEP helps identify nucleophilic and electrophilic sites, while FMO analysis provides insights into the stability and reactivity of the molecule based on the HOMO-LUMO energy gap. nih.gov Natural Bond Orbital (NBO) analysis is another DFT-based tool used to understand donor-acceptor interactions within molecules. acs.org
The table below summarizes key parameters obtained from DFT calculations for a related selenium compound, demonstrating the typical outputs of such studies.
Table 1: Selected DFT-Calculated Parameters for Dicesium Nickel Selenate (B1209512) Tetrahydrate (Data derived from studies on related selenate compounds to illustrate DFT outputs) uctm.edu
| Parameter | Basis Set: 6-311+G(d,p) | Basis Set: AUG-CC-PVTZ |
|---|---|---|
| Bond Lengths (Å) | ||
| Se-O | 1.652 | 1.633 |
| Ni-O | 2.072 | 1.968 |
| Cs-O | 3.201 | 3.178 |
| O-H | 0.970 | 0.749 |
| Bond Angles (°) | ||
| O-Se-O | 109.4 | 109.5 |
This interactive table showcases the kind of structural data generated through DFT calculations. Comparing results from different basis sets helps in assessing the accuracy and reliability of the computational model. uctm.edu
Ab Initio Calculations for Thermochemical Properties and Reaction Pathways
Ab initio calculations, which are based on first principles of quantum mechanics without using experimental data for calibration, are crucial for determining accurate thermochemical properties and mapping reaction pathways. These methods are essential for understanding the stability and reactivity of this compound and its derivatives. researchgate.netarxiv.org
One significant application has been in studying the photolysis of solid this compound. Laser ablation experiments, supported by ab initio calculations, have identified the formation of numerous species, including the novel selenium superoxide anion (SeO₄⁻). researchgate.net The calculations were vital to support the mass spectrometric evidence, suggest probable geometries for SeO₄⁻ and the diselenium (B1237649) superoxide anion (Se₂O₇⁻), and explore potential formation pathways. researchgate.net The Gaussian-2 (G2) methodology, a composite ab initio method, was employed to assess the thermodynamic stability of the neutral SeO₄ molecule. researchgate.net
Ab initio methods are also used to calculate total atomization energies, which can be compared with experimental thermochemical data to a high degree of accuracy, often within 2 kcal/mol. researchgate.net For reaction mechanisms, high-level ab initio methods like DLPNO-CCSD(T) are used to achieve chemical accuracy (within 1-2 kcal/mol), which is often a significant improvement over standard DFT calculations. chemrxiv.org These calculations can elucidate complex reaction pathways, such as the decomposition of hydrogen trioxide catalyzed by a water molecule, where the energy barrier is substantially reduced. acs.org
Table 2: Calculated Electron Affinities (eV) for Selenium Oxides (Data from ab initio studies on various selenium oxide species) researchgate.net
| Species | DZP++ BLYP (eV) | DZP++ BPW91 (eV) |
|---|---|---|
| SeO | 1.38 | 1.40 |
| SeO₂ | 1.87 | 1.89 |
| SeO₃ | 3.28 | 3.23 |
This interactive table presents the adiabatic electron affinities for a series of selenium oxides, calculated at different levels of theory. Such data is fundamental for understanding the redox chemistry of these compounds. researchgate.net
Modeling of Selenium Oxide Clusters and Anions
The study of selenium oxide clusters and their corresponding anions is critical for understanding the aggregation and reactivity of selenium oxides beyond the monomeric form. Both experimental techniques and computational modeling are employed to investigate these complex species. mdpi.comosti.gov
Laser desorption/ionization time-of-flight mass spectrometry (LDI-TOF-MS) of solid this compound has revealed the formation of a variety of cluster anions. researchgate.net These include not only simple species like SeO₃⁻ but also larger aggregates such as Se₂O₇⁻, Se₃O₁₁⁻, and Se₄O₁₄⁻. researchgate.net Computational modeling, particularly DFT, is essential to determine the most stable structures for these clusters. For instance, ab initio calculations have suggested that both cyclic and non-cyclic peroxide structures are possible for the SeO₄⁻ and Se₂O₇⁻ ions. researchgate.net
The study of selenium oxide clusters, SeOₙ (where n=1–5), and their anions provides fundamental data on their structures and electron affinities. mdpi.com These computational studies often explore various isomers and spin states to identify the lowest-energy structures. nih.gov The insights gained are crucial for understanding pollutant formation mechanisms, as metal oxide clusters are known to mediate the formation of pollutants in combustion systems. nih.gov The combination of anion photoelectron spectroscopy with DFT calculations is a particularly powerful approach for unambiguously determining the electronic and molecular structures of these clusters. osti.gov
Computational Approaches in Organoselenium Chemistry Relevance
While this compound is an inorganic compound, computational methods used in organoselenium chemistry offer relevant insights and analogous case studies. nih.gov Organoselenium compounds are widely studied for their potential as drug candidates and their versatile use in organic synthesis, making computational modeling a key tool to reduce experimental time and cost. nih.govresearchgate.netconicet.gov.ar
A significant area of overlap is the study of reaction mechanisms. For example, theoretical investigations into the catalytic activity of sulfur trioxide (SO₃) in organic reactions, such as the rearrangement of phenylnitrile oxide to phenyl isocyanate, provide a direct analogy for the potential catalytic behavior of SeO₃. chemrxiv.org High-level quantum-chemical studies are used to map the reaction pathways and determine the catalytic efficiency of such molecules. chemrxiv.org
Furthermore, DFT modeling is extensively used to understand the bioactivity of organoselenium compounds, particularly their redox mechanisms. acs.org A "solvent-assisted proton exchange" (SAPE) model, which includes a few explicit solvent molecules in the calculation, has been successful in modeling reactions involving proton transfers, yielding activation barriers that align well with experimental data. acs.org NBO analysis is frequently used in these studies to explore and quantify non-bonding interactions, such as those between a selenium center and nearby donor atoms (e.g., nitrogen or oxygen), which can significantly influence reactivity. acs.org These methodological approaches are directly transferable to the study of reactions involving inorganic selenium oxides like SeO₃ in various chemical environments.
Advanced Applications of Selenium Trioxide in Chemical Synthesis and Materials Science
Role as a Precursor in Selenium(VI) Compound Synthesis
Selenium trioxide is a fundamental starting material for the synthesis of a variety of selenium(VI) compounds, which are characterized by selenium in its highest oxidation state. wikipedia.orgwikipedia.org Its utility as a precursor stems from its high reactivity and Lewis acidity. wikipedia.orgyoutube.com
One of the most straightforward applications is its reaction with water to produce selenic acid (H₂SeO₄), a strong acid. ontosight.ainih.gov
Reaction with Water: SeO₃ + H₂O → H₂SeO₄
Furthermore, this compound functions as a Lewis acid, readily forming adducts with Lewis bases. For instance, it reacts with bases like pyridine (B92270), dioxane, and ether to form crystalline adducts. wikipedia.orgresearchgate.net An example is the formation of the 1,4-dioxane (B91453) adduct, C₄H₈O₂·SeO₃, which can be isolated as a white solid. researchgate.net It also reacts with dialkyl ethers, like dimethyl ether and diethyl ether, to form donor-acceptor complexes such as (Me₂O)₂·SeO₃ and Et₂O·SeO₃. richtera.czresearchgate.net
This compound is also instrumental in the synthesis of various selenate (B1209512) salts. It reacts with metal oxides, such as lithium oxide (Li₂O) and sodium oxide (Na₂O), to produce selenates with unusual stoichiometries. wikipedia.org These reactions yield salts containing complex anions like the trigonal pyramidal SeO₅⁴⁻ and the square pyramidal SeO₅⁴⁻, as well as the octahedral SeO₆⁶⁻. wikipedia.org
Selected Reactions of this compound as a Precursor
| Reactant | Product(s) | Compound Class |
|---|---|---|
| Water (H₂O) | Selenic acid (H₂SeO₄) | Acid |
| Selenium dioxide (SeO₂) | Diselenium (B1237649) pentoxide (Se₂O₅) | Mixed-valence oxide |
| Potassium selenate (K₂SeO₄) | Not specified | Precursor reaction |
| Lithium oxide (Li₂O) | Lithium selenate (Li₄SeO₅) | Selenate salt |
| Sodium oxide (Na₂O) | Sodium selenate (Na₄SeO₅), Na₁₂(SeO₄)₃(SeO₆) | Selenate salts |
| 1,4-Dioxane | C₄H₈O₂·SeO₃ | Lewis acid-base adduct |
This table summarizes key reactions where this compound serves as a precursor to other selenium(VI) compounds and related species. wikipedia.orgresearchgate.netrichtera.cz
Applications in the Synthesis of Advanced Materials (e.g., Semiconductors, Photovoltaic Cells)
Selenium compounds, for which this compound can be a precursor, are integral to the fabrication of certain advanced materials, particularly semiconductors and photovoltaic cells. ontosight.ainih.gov Selenium itself exhibits semiconductor properties, and its compounds are used to create materials with specific electronic and optical characteristics. wikipedia.org
While direct use of the highly reactive SeO₃ in materials deposition may be limited, it serves as a source for other selenium compounds used in these applications. For instance, metal selenides such as mercury selenide (B1212193) (HgSe), lead selenide (PbSe), and zinc selenide (ZnSe) are important semiconductor materials. wikipedia.org The synthesis of these materials often involves other selenium precursors, which can be derived from the fundamental oxides like this compound.
In the realm of photovoltaics, selenium is a material of interest due to its high absorption coefficient and a suitable bandgap for solar energy conversion. mdpi.com Selenium-based solar cells are being actively researched, with efforts focused on improving their efficiency and stability. mdpi.compv-magazine.comresearchgate.net this compound is noted for its use in the manufacture of photoelectric cells and solar energy devices. nih.gov The fabrication processes for these devices can involve selenium-containing precursors to create the active photovoltaic layers. For example, recent research has focused on developing efficient selenium solar cells using techniques like vapor transport deposition to create high-quality selenium thin films. mdpi.com
Catalytic and Reagent Roles in Specialized Chemical Reactions
This compound is a powerful oxidizing agent, a property that defines its role in many specialized chemical reactions. wikipedia.orgontosight.ai This strong oxidizing nature is shared by its derivatives, such as selenic acid. In organic synthesis, selenium compounds are recognized for their utility in a range of transformations. pageplace.de
Organoselenium chemistry has seen significant growth, with selenium reagents being employed for their chemo-, regio-, and stereoselective properties under mild conditions. pageplace.de While selenium dioxide (SeO₂) is more commonly cited for specific reactions like allylic oxidation, the underlying principle of selenium's oxidative power is rooted in the high oxidation state achievable, as seen in SeO₃. nih.govthieme-connect.com Selenium-catalyzed oxidations using hydrogen peroxide are a notable class of reactions where organoselenium compounds, which can be synthesized from selenium oxides, act as efficient catalysts. nih.gov In these processes, a catalytic amount of an organoselenide can be oxidized by H₂O₂, forming a more potent oxidizing species that then oxidizes the organic substrate. nih.gov
The reactivity of this compound is comparable to that of sulfur trioxide, and it reacts explosively with many oxidizable organic compounds. wikipedia.org This high reactivity necessitates careful handling but also points to its potential as a powerful reagent when controlled. For example, its adducts with Lewis bases, such as the 1,4-dioxane adduct, can be used as milder, more manageable reagents for sulfonation-like reactions. researchgate.net
Utilization in Novel Inorganic Synthesis Pathways
The reactivity of this compound has been harnessed to create novel inorganic compounds and explore new synthesis routes. Its reaction with selenium dioxide at 120 °C, for example, yields the mixed-valence Se(VI)-Se(IV) compound, diselenium pentoxide (Se₂O₅). wikipedia.org
SeO₃ + SeO₂ → Se₂O₅
This demonstrates its utility in accessing mixed-valence selenium oxides, which are of academic and research interest. Furthermore, its reactions with metal oxides lead to the formation of selenates with complex and unusual anionic structures, such as the trigonal pyramidal [SeO₅]⁴⁻ and the octahedral [SeO₆]⁶⁻. wikipedia.org The synthesis of these species, which are the conjugate bases of unknown ortho- and para-selenic acids, opens pathways to new areas of inorganic structural chemistry. wikipedia.org
Recent research has also explored the reactions of this compound in various solvents to isolate new compounds. For example, reactions in nitromethane (B149229) have led to the isolation of solvated species like Se₃O₇·CH₃NO₂. dntb.gov.uaresearchgate.net The reaction of this compound with 1,4-dioxane can also lead to the formation of isomers of mixed-valence oxides, stabilized by the dioxane. researchgate.net These pathways highlight the role of this compound in expanding the known landscape of inorganic selenium compounds.
Environmental Chemical Transformations of Selenium Trioxide Species
Redox Speciation and Transformation in Aquatic and Soil Systems
The speciation of selenium in the environment is predominantly governed by redox (oxidation-reduction) reactions. researchgate.net Selenium can exist in four main oxidation states: selenate (B1209512) (+6), selenite (B80905) (+4), elemental selenium (0), and selenide (B1212193) (-2). The transformation between these species is a critical aspect of its biogeochemical cycle. nih.govresearchgate.net
Under oxidizing conditions, such as in well-aerated surface waters and soils, the more oxidized and soluble forms of selenium, selenate (SeO₄²⁻) and selenite (SeO₃²⁻), are prevalent. researchgate.netresearchgate.net Selenate is generally more mobile and less readily adsorbed to soil particles compared to selenite. nih.gov In many agricultural drainage waters, selenate can account for as much as 95% of the total selenium. researchgate.net
As redox conditions become more reducing (anoxic), a sequential reduction of selenium species occurs. This transformation is often microbially mediated but follows a predictable chemical succession. researchgate.netnih.gov Selenate (Se(VI)) is first reduced to selenite (Se(IV)). This reduction typically happens only after other electron acceptors, such as oxygen (O₂) and nitrate (B79036) (NO₃⁻), have been depleted. researchgate.net
With further decreases in redox potential, selenite is reduced to elemental selenium (Se⁰). nih.govresearchgate.net Elemental selenium is highly insoluble and thus significantly less mobile in the environment. nih.gov Under strongly reducing conditions (e.g., Eh < -200 mV), further reduction can lead to the formation of selenides (Se²⁻). nih.govlsu.edu These selenides can precipitate with metals, such as iron, to form insoluble metal selenides (e.g., FeSe), further sequestering selenium in soils and sediments. lsu.edufao.org
The general redox transformation pathway can be summarized as: SeO₄²⁻ (Selenate) → SeO₃²⁻ (Selenite) → Se⁰ (Elemental Selenium) → Se²⁻ (Selenide)
This sequence highlights the critical role of the redox environment in controlling the mobility and fate of selenium. Oxidizing environments promote soluble, mobile species, whereas reducing environments lead to insoluble, sequestered forms. nih.gov
Chemical Degradation Pathways (e.g., Hydrolysis, Photochemical Processes)
The primary chemical degradation pathway for selenium trioxide itself in the environment is hydrolysis. As the anhydride (B1165640) of selenic acid, this compound reacts readily with water to form selenic acid (H₂SeO₄), which exists in solution as the selenate anion (SeO₄²⁻). wikipedia.orgwikipedia.org
SeO₃ + H₂O → H₂SeO₄ ⇌ 2H⁺ + SeO₄²⁻
While direct photochemical degradation of the stable selenate ion is not a major pathway, photochemical processes can influence selenium speciation by generating highly reactive chemical species that drive redox transformations. Specifically, photochemical reactions can lead to the oxidation of selenite to selenate. Studies have shown that hydroxyl radicals (•OH), which can be generated by the photocatalytic decomposition of hydrogen peroxide (H₂O₂) under UV light, can completely oxidize selenite to selenate. bohrium.com This suggests that in sunlit surface waters where photochemical processes occur, the oxidation of less mobile selenite to more mobile selenate can be enhanced. bohrium.com
Other reactive oxygen species, such as singlet oxygen, superoxide (B77818), and peroxynitrite, have not been observed to oxidize selenite, highlighting the specific role of powerful oxidants like hydroxyl radicals in selenium's environmental transformations. bohrium.com
Influence of Environmental Parameters on Selenium Speciation (e.g., pH, Oxygen)
The speciation and transformation of selenium are highly sensitive to key environmental parameters, primarily redox potential (Eh) and pH. sciencepublishinggroup.comnih.govacs.org The presence of dissolved oxygen is a master variable controlling the redox state.
Oxygen and Redox Potential (Eh): In oxic environments with high dissolved oxygen and positive Eh values, selenium exists predominantly as the soluble selenate (Se(VI)) ion. researchgate.netresearchgate.net As oxygen is depleted and conditions become anoxic (low Eh), selenium is reduced sequentially to selenite (Se(IV)), elemental selenium (Se⁰), and selenide (Se(-II)). nih.govresearchgate.netlsu.edu Therefore, oxygen-rich surface waters and well-drained soils tend to have mobile selenium, while waterlogged, anoxic sediments immobilize selenium in its reduced, insoluble forms. nih.gov
pH: Soil and water pH significantly influences which selenium species is dominant and how it interacts with mineral surfaces. nih.gov
Selenate (Se(VI)) is the dominant species in well-aerated, alkaline soils. nih.gov Its adsorption to soil minerals is weak, contributing to its high mobility in alkaline environments.
Selenite (Se(IV)) becomes more prevalent as pH decreases into neutral and acidic ranges. nih.gov Selenite anions (HSeO₃⁻ and SeO₃²⁻) adsorb strongly to iron and aluminum oxides and clay minerals, making selenite much less mobile than selenate, particularly in acidic to neutral soils. researchgate.netnih.gov The pKa values for selenious acid (H₂SeO₃), the protonated form of selenite, are approximately 2.35 and 7.94. mdpi.com This means that in most natural waters, the hydrogen selenite ion (HSeO₃⁻) is a major Se(IV) species. researchgate.net
The interplay between pH and Eh creates distinct zones of stability for different selenium species, as summarized in the table below.
| Condition | Dominant Selenium Species | Mobility | Typical Environment |
|---|---|---|---|
| Oxic, Alkaline pH | Selenate (SeO₄²⁻) | High | Well-aerated alkaline soils, surface waters nih.gov |
| Oxic, Acidic/Neutral pH | Selenite (HSeO₃⁻, SeO₃²⁻) | Low (due to adsorption) | Acidic forest soils nih.gov |
| Anoxic/Suboxic | Selenite (SeO₃²⁻) / Elemental Selenium (Se⁰) | Low to Very Low | Waterlogged soils, sediments nih.govlsu.edu |
| Strongly Reducing (Anoxic) | Elemental Selenium (Se⁰), Selenides (Se²⁻) | Very Low (insoluble) | Deep sediments, anoxic groundwater nih.govresearchgate.net |
Modeling of Selenium Fate and Transport (Focus on Chemical Reaction Parameters)
Predicting the environmental fate and transport of selenium requires numerical models that can simulate the complex interplay of physical transport and chemical transformations. researchgate.netnih.gov Watershed-scale models like the Soil and Water Assessment Tool (SWAT) have been modified to include selenium reaction modules to simulate its movement through surface runoff, soil, groundwater, and streams. nih.govnih.gov
These models are built upon mass balance equations that account for key processes such as convective and dispersive transport, adsorption, and chemical or biological transformations. researchgate.net A critical component of these models is the accurate representation of chemical reaction parameters that govern selenium speciation.
Key chemical reaction parameters incorporated into selenium fate and transport models include:
Oxidation-Reduction Rates: First-order rate constants are often used to describe the transformation between selenium species (e.g., the rate of selenate reduction to selenite, and selenite reduction to elemental selenium). nih.gov These rates are highly dependent on the redox conditions of the system.
Sorption Coefficients: The partitioning of selenium between the dissolved phase and solid soil/sediment particles is described using sorption coefficients (Kd). These models typically use a higher Kd value for selenite than for selenate, reflecting selenite's stronger tendency to adsorb to mineral surfaces. researchgate.net
Dependence on Other Chemicals: The models may also include parameters that link selenium transformations to the concentrations of other chemical species. For instance, selenium reduction rates may be inhibited by the presence of electron acceptors like oxygen and nitrate, which are consumed first. nih.govwixsite.com
| Parameter | Description | Significance | Governing Factors |
|---|---|---|---|
| Reduction/Oxidation Rate Constants (k) | Rate at which one selenium species transforms to another (e.g., kSe(VI)→Se(IV)). nih.gov | Controls the speciation of selenium over time. | Redox potential (Eh), microbial activity, temperature. nih.govnih.gov |
| Partitioning/Sorption Coefficient (Kd) | Ratio of the concentration of selenium sorbed to solids to its concentration in the aqueous phase. researchgate.net | Determines the mobility of selenium; higher Kd means lower mobility. | Selenium species (selenite vs. selenate), soil/sediment composition (clay, iron oxides), pH. researchgate.netnih.gov |
| Inhibition/Dependence Factors | Terms that modify reaction rates based on the concentration of other substances (e.g., O₂, NO₃⁻). nih.gov | Ensures realistic sequencing of redox reactions in the environment. | Concentration of available electron acceptors. researchgate.net |
These modeling frameworks are essential tools for assessing selenium contamination and developing effective remediation strategies by identifying the dominant environmental controls on its transport and transformation. nih.govnih.gov
Future Directions and Emerging Research Avenues in Selenium Trioxide Chemistry
Development of Novel Synthetic Routes and Conditions
The exploration of new synthetic methodologies for selenium trioxide (SeO₃) is a burgeoning area of research. Traditional methods often require harsh conditions, and current research is focused on developing more efficient and environmentally benign pathways. One promising approach involves the use of novel oxidizing agents and catalysts. For instance, the oxidation of selenium dioxide (SeO₂) remains a primary route, but researchers are investigating alternative oxygen sources and reaction media to improve yields and reduce byproducts. ontosight.ai The development of solvent systems that can stabilize the highly reactive SeO₃ molecule is also a key area of interest. Nitromethane (B149229) has been identified as a rare organic solvent capable of dissolving the tetrameric form of this compound, (SeO₃)₄, although the stability of these solutions is limited. researchgate.net
Furthermore, the synthesis of organoselenium compounds as precursors for various applications is driving the need for innovative synthetic strategies. nih.govacs.org For example, new one-pot methods for creating unsymmetrical selenides have been developed using cesium bases, which offer a convenient route to these valuable compounds. acs.org The use of selenium dioxide as a selenylating reagent, moving beyond its traditional role as an oxidant, is also a novel approach being explored. researchgate.net These advancements aim to provide more versatile and selective methods for incorporating selenium into organic molecules. cardiff.ac.uknih.gov
Exploration of Unprecedented Structural Motifs and Polymorphs
Recent research has revealed the rich structural chemistry of selenium oxides, with the isolation and characterization of novel isomers and polymorphs. In the solid state, this compound typically exists as a cyclic tetramer, (SeO₃)₄. wikipedia.org However, studies have shown that in the gas phase, it can exist as both tetramers and a monomeric trigonal planar molecule. wikipedia.orgresearchgate.net
The reaction of (SeO₃)₄ with 1,4-dioxane (B91453) has led to the discovery of unprecedented structures, including a dimeric form of diselenium (B1237649) pentoxide (Se₂O₅) and a new geometrical isomer of the mixed-valence oxide trans-Se₃O₇, both stabilized by dioxane. researchgate.netacs.org Additionally, a trimeric arrangement, (SeO₃)₃, has been identified as an unstable form of this compound. researchgate.netacs.org The formation of adducts with Lewis bases like pyridine (B92270) and ether further expands the known structural diversity. researchgate.netwikipedia.org These findings highlight the potential for discovering new structural motifs by carefully controlling reaction conditions and utilizing stabilizing agents. The exploration of organotellurium oxide clusters also provides insights into the potential for forming complex, multi-nuclear selenium oxide structures. rsc.org
Advanced Mechanistic Elucidation of Complex Reactions and Catalysis
A deeper understanding of the reaction mechanisms involving this compound and its derivatives is crucial for controlling their reactivity and developing new catalytic applications. Selenium dioxide, a related compound, is well-known for its role in allylic oxidations (the Riley oxidation), and detailed mechanistic studies, combining experimental and theoretical approaches, are ongoing to elucidate the nature of the active oxidant and the reaction pathways. researchgate.netthieme-connect.com
Research into selenium-catalyzed oxidations has revealed the multifaceted nature of the catalytic species. For instance, in the oxidation of anilines to nitroarenes in water, Se(IV) species like benzeneseleninic acid, rather than Se(VI) species, have been identified as the active oxidants. rsc.org This contrasts with other selenium-catalyzed oxidations in organic solvents, highlighting the significant influence of the reaction medium on the mechanism. rsc.org The mechanism of how selenium dioxide promotes C-C bond formation is also an active area of investigation. mdpi.com Furthermore, the reaction between peroxodisulfate ions and selenite (B80905) is being studied to understand the role of sulfate (B86663) radicals in the oxidation of selenium(IV) to selenate(VI). researchgate.net These mechanistic insights are vital for designing more efficient and selective selenium-based catalysts.
Integration of Computational and Experimental Methodologies for Predictive Chemistry
The synergy between computational and experimental techniques is proving to be a powerful tool in advancing selenium chemistry. nih.govbenthamdirect.com Quantum chemical calculations are increasingly used to predict the structures, properties, and reactivity of selenium compounds, guiding experimental efforts and helping to interpret complex data. nih.gov
For instance, computational studies have been instrumental in elucidating the electronic structure of this compound, suggesting a delocalized bonding model rather than one involving d-orbitals. guidechem.com In the study of selenaborane clusters, density functional theory (DFT) calculations have been successfully used to correlate calculated and measured ⁷⁷Se NMR chemical shifts, enabling the assignment of selenium resonances in large, complex molecules where experimental assignment is impractical. nih.gov Similarly, theoretical studies are being used to investigate the mechanisms of selenium-mediated reactions, such as allylic oxidations, by modeling transition states and reaction barriers. researchgate.net This integrated approach reduces the time and cost of research by allowing for the rational design of experiments and providing deeper insights into the fundamental chemical processes. nih.govbenthamdirect.com
Potential for New Materials with Tailored Properties derived from this compound Precursors
This compound and its derivatives are valuable precursors for the synthesis of new materials with tailored electronic, optical, and mechanical properties. In materials science, selenium compounds are utilized in the development of advanced materials such as semiconductors and photovoltaic cells. ontosight.aiscbt.com
Recent research has focused on using selenium precursors for the atomic layer deposition (ALD) of thin films. nih.gov Organoselenium compounds like bis(trialkylsilyl)selenides are emerging as promising precursors for ALD, offering a pathway to precisely controlled deposition of materials like molybdenum diselenide (MoSe₂). nih.gov The properties of the resulting nanomaterials can be influenced by the choice of both the metal and selenium precursors. For example, the synthesis of niobium selenide (B1212193) nanostructures using different niobium and selenium precursors (including SeO₂) resulted in different stoichiometries (NbSe₂ and Nb₂Se₉) with distinct structural and optical properties. nih.gov Additionally, the incorporation of selenium nanoparticles into materials like mineral trioxide aggregate (MTA) is being explored to enhance properties such as biocompatibility and antimicrobial activity for dental applications. nih.gov The development of tellurium-selenium composite oxides has also led to high-performance amorphous p-type oxide semiconductors. sciencedaily.com Furthermore, selenium-containing dynamic materials are being investigated for structural programming applications. acs.org
Deeper Understanding of Environmental Chemical Cycling and Speciation of Selenium Compounds
Understanding the biogeochemical cycling of selenium is essential for managing its environmental impact. mdpi.com Selenium can exist in various oxidation states and forms, including inorganic species like selenite (SeO₃²⁻) and selenate (B1209512) (SeO₄²⁻), and various organic compounds. nih.gov The mobility, bioavailability, and toxicity of selenium are highly dependent on its speciation. mdpi.comnih.gov
Research in this area focuses on the transformations of selenium in different environmental compartments, including soil, water, and the atmosphere. wikipedia.orgresearchgate.net In soils, the speciation of selenium is influenced by factors such as pH, redox potential, and microbial activity. nih.gov For instance, in alkaline soils, selenite can be oxidized to the more mobile selenate form. nih.gov In aquatic systems, selenium can be taken up by organisms, bind to sediments, or remain in solution. wikipedia.org Microorganisms play a crucial role in the selenium cycle, metabolizing oxidized forms like selenite and selenate. wikipedia.org The atmospheric transport of volatile selenium compounds, such as dimethyl selenide, is also a key component of the global selenium cycle. mdpi.com A deeper understanding of these processes is critical for developing effective remediation strategies for selenium contamination and for assessing the environmental fate of selenium compounds. mdpi.commdpi.com
Q & A
Q. What are the established synthesis methods for selenium trioxide, and how do reaction conditions influence its yield and stability?
this compound can be synthesized via:
- Combustion in oxygen : Burning selenium in excess oxygen produces a mixture of SeO₂ and SeO₃. The trioxide fraction depends on oxygen pressure and temperature .
- Nitric acid oxidation : Reacting selenium with concentrated HNO₃ yields SeO₂, which can dehydrate to SeO₃ under controlled heating .
- Catalytic oxidation : Using NO₂ as a catalyst in an oxygen-rich environment improves SeO₃ yield (e.g., 2Se + 3O₂ + 4NO₂ → 2SeO₂ + 2N₂O₅) .
Q. Key factors affecting yield :
Q. How can researchers confirm the structural identity of this compound in experimental settings?
- X-ray crystallography : Resolves the cyclic trimeric structure (Se₃O₉) in the solid state .
- Raman spectroscopy : Identifies symmetric Se-O stretching modes (~850 cm⁻¹) and distinguishes SeO₃ from SeO₂ .
- Thermogravimetric analysis (TGA) : Monitors decomposition to SeO₂ at >185°C .
Advanced Research Questions
Q. What methodologies address the thermodynamic instability of this compound during storage and application?
Q. How do synthesis routes impact discrepancies in reported properties of this compound?
Contradictions arise from:
- Reaction byproducts : Nitric acid synthesis may leave residual HNO₃, altering reactivity .
- Phase impurities : Combustion methods often yield SeO₂/SeO₃ mixtures, requiring rigorous purification (e.g., sublimation) .
- Hydration effects : SeO₃ readily reacts with moisture to form H₂SeO₄, complicating purity assessments .
Q. Validation approach :
Q. What experimental strategies are effective in studying selenium's antagonistic effects on arsenic trioxide toxicity?
- In vivo models : Supplement Zaprionus indianus larvae with sodium selenite to rescue arsenic-induced neurotoxicity. Monitor locomotor activity and learning assays .
- In silico analysis : Use molecular docking to identify selenocysteine biosynthesis targets disrupted by arsenic trioxide .
- Dose-response studies : Vary Se:As ratios to establish optimal detoxification thresholds .
Methodological Challenges and Solutions
Q. What analytical techniques are optimal for detecting this compound decomposition products?
Q. How can researchers ensure reproducibility in this compound synthesis?
- Protocol standardization : Document oxygen flow rates, temperature gradients, and catalyst concentrations .
- Purity validation : Include elemental analysis (e.g., %Se content) and NMR for trace impurities .
- Open-data practices : Share raw spectral data and synthesis logs in supplementary materials .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent inhalation .
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact .
- Spill management : Neutralize residues with sodium bicarbonate and dispose as hazardous waste .
Comparative and Mechanistic Studies
Q. How does this compound's reactivity differ from sulfur trioxide (SO₃) in organic synthesis?
- Oxidizing strength : SeO₃ is milder, favoring selective oxidations (e.g., alcohol to ketone) without over-oxidation .
- Acidity : SeO₃ forms weaker acids (H₂SeO₄ vs. H₂SO₄), reducing corrosivity .
- Thermal stability : SO₃ is stable up to 400°C, while SeO₃ decomposes at 185°C, limiting high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
